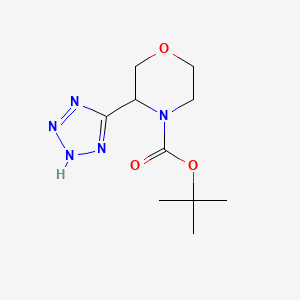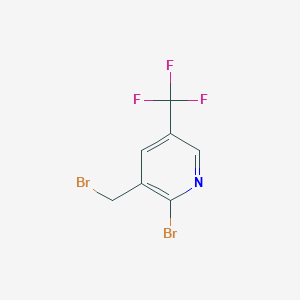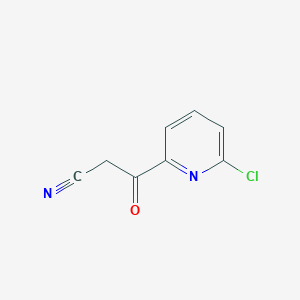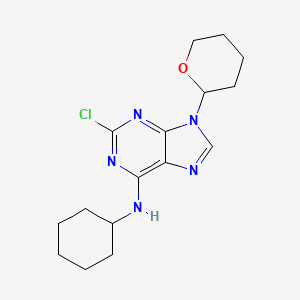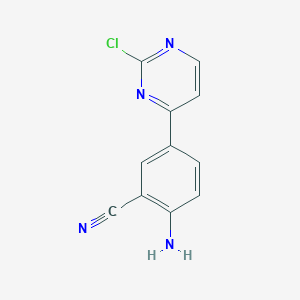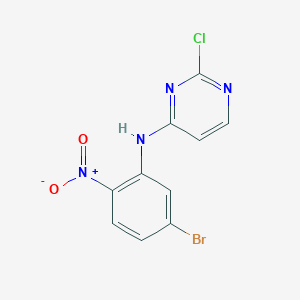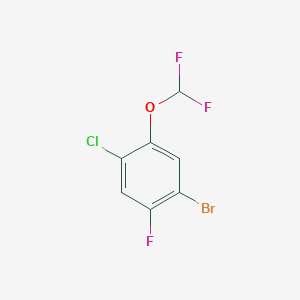
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene
Overview
Description
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene is an aromatic compound with the molecular formula C7H3BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene typically involves halogenation and substitution reactions. One common method is the halogenation of a precursor compound, such as 1-chloro-4-fluoro-2-nitrobenzene, followed by the introduction of the difluoromethoxy group through nucleophilic substitution. The reaction conditions often include the use of strong acids or bases, and the process may require specific temperature and pressure controls to achieve the desired product.
Industrial production methods for this compound may involve large-scale halogenation and substitution reactions, utilizing specialized equipment to ensure safety and efficiency. The purity of the final product is typically verified through techniques such as gas chromatography and mass spectrometry.
Chemical Reactions Analysis
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used in these reactions.
Reduction Reactions: The compound can be reduced to form corresponding anilines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique combination of halogen and difluoromethoxy groups makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of structure-activity relationships and the design of potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene depends on its specific application In chemical reactions, the compound acts as a substrate that undergoes various transformations based on the reagents and conditions used In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects
Comparison with Similar Compounds
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-fluoro-5-methylbenzene: This compound has a similar structure but with a methyl group instead of a difluoromethoxy group. The presence of the methyl group affects its reactivity and applications.
1-Bromo-2-chloro-4-fluorobenzene:
1-Bromo-4-chloro-5-(difluoromethoxy)-2-methylbenzene: This compound has a methyl group in place of the fluorine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
1-bromo-4-chloro-5-(difluoromethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-3-1-6(13-7(11)12)4(9)2-5(3)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNGIVBODSVBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


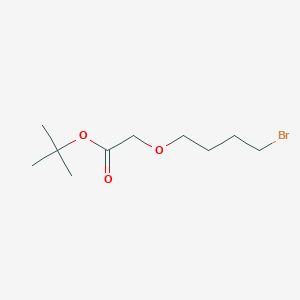
![Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride](/img/structure/B1405452.png)
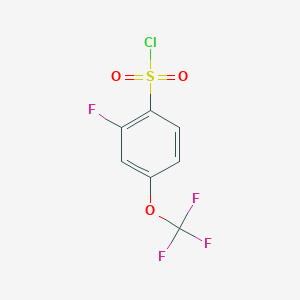

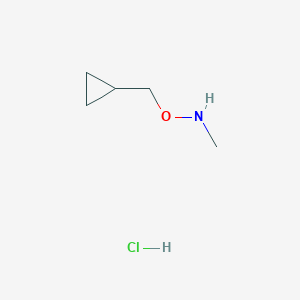
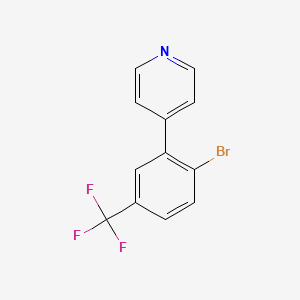
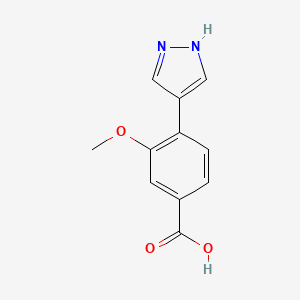
![Spiro[2.5]octane-6-carbaldehyde](/img/structure/B1405468.png)
